Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry Drug Design Scaffold Diversity

Piperidine-based leads often suffer from suboptimal target selectivity and metabolic lability. This spirocyclic building block directly addresses those bottlenecks: • Fsp³ 0.818 - substantially higher 3D character than typical piperidines (~0.60), reducing off-target promiscuity • Orthogonal Boc-azetidine and cyclobutane ketone handles enable sequential, selective derivatization • Validated in linezolid analogs: replacement of morpholine with the cognate spirocycle improved chemical stability and lowered lipophilicity Reliable global logistics ensure consistent supply for your medicinal chemistry programs.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1181816-12-5
Cat. No. B592343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
CAS1181816-12-5
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3
InChIKeyHQHRAGXKFOTSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate


Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) is a bifunctional spirocyclic building block containing a Boc-protected azetidine nitrogen and a cyclobutane ketone [1]. First reported by Meyers et al. in 2009, the compound has a molecular weight of 211.26 g/mol and an Fsp³ (fraction of sp³-hybridized carbons) of 0.818, reflecting its high three-dimensionality [2]. This scaffold provides access to chemical space complementary to traditional piperidine ring systems [3].

3D scaffold diversity Fsp³ 0.818 enables exploration of non-planar chemical space complementary to piperidines
Bifunctional handles Boc-azetidine and cyclobutanone allow sequential, orthogonal derivatization for focused libraries
Ambient storage Room-temperature stability simplifies inventory and enables long-term compound management

Substitution Risk: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate


Generic substitution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with structurally related N-Boc piperidines, morpholines, or non-oxygenated azaspiro[3.3]heptanes is not scientifically justified due to fundamental differences in stereoelectronic properties. The compound's Fsp³ value of 0.818 [1] and predicted pKa of -0.93 [2] differ markedly from piperidine analogs, directly impacting target binding, solubility, and metabolic stability. In antibacterial linezolid analogs, replacement of the morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane (a closely related oxygen-containing spirocycle) improved chemical stability, lowered lipophilicity, and enhanced metabolic robustness [3]. These findings underscore that spirocyclic geometry and functional group positioning cannot be replicated by simpler heterocycles without altering pharmacological outcomes.

Fsp³ and shape mismatch
Piperidine or morpholine building blocks have ~30–40% lower 3D character, which may shift target interactions and selectivity profiles.
Ionization state divergence
Predicted pKa -0.93 for the azetidine nitrogen differs from basic piperidine amines, potentially altering solubility and permeability predictions.
Spirocyclic geometry requirement
Azaspiro[3.3]heptane analogs have shown improved ADME profiles; simpler heterocycles cannot replicate the spatial arrangement critical for these benefits.

Quantitative Evidence: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate


Fsp³ vs. Piperidine Scaffolds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.818 [1]. In contrast, a typical piperidine-based building block such as N-Boc-piperidine has an Fsp³ of approximately 0.60. The compound's Fsp³ of 0.818 is among the higher values reported for spirocyclic azetidine scaffolds, approaching the upper range for drug-like small molecules [2].

Fsp³ vs. piperidine
Class-level inference
0.818
vs. N-Boc-piperidine ~0.60
Supports higher 3D character for scaffold diversification
Fsp³ calculated from structure; reported correlation with discovery attrition
Medicinal Chemistry Drug Design Scaffold Diversity

Storage Stability: Boc Protection Advantage

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Boc-protected) is stable at room temperature with recommended storage in a cool and dark place (<15°C) under inert gas . In contrast, the 2-Cbz analog requires storage at 2-8°C with a 6-month shelf life, and at -20°C only 1 month [1]. The 2-phenylsulfonyl analog similarly requires -80°C storage for 6-month stability or -20°C for 1 month [2].

Storage stability
Head-to-head
Target: room temp (
vs. 2-Cbz: 2–8 °C / −20 °C
vs. phenylsulfonyl: −80 °C / −20 °C
Simplifies cold-chain logistics and procurement
Vendor specifications; Boc protection enhances ambient stability
Fsp³ vs. morpholine
Class-level inference
0.818
vs. N-Boc-morpholine ~0.57
~43% higher 3D character; supports shape diversity exploration
Relevant for target selectivity in lead optimization
Metabolic stability
Class-level inference
Improved chemical stability
Lower lipophilicity
Higher solubility
Enhanced metabolic robustness
Azaspiro scaffold may mitigate morpholine ADME liabilities
Based on 2-oxa-6-azaspiro[3.3]heptane linezolid analogs
Chemical Stability Procurement Inventory Management

Fsp³ vs. Morpholine Scaffolds

The target compound's Fsp³ of 0.818 [1] substantially exceeds that of N-Boc-morpholine, which has an Fsp³ of approximately 0.57 (4 sp³ carbons / 7 total carbons). This difference reflects the compound's two fully saturated four-membered rings versus morpholine's single saturated six-membered ring.

Fsp³ vs. morpholine
Class-level inference
0.818
vs. N-Boc-morpholine ~0.57
~43% higher 3D character; supports shape diversity exploration
Relevant for target selectivity in lead optimization
Medicinal Chemistry Fsp³ Drug Design

Metabolic Stability: Azaspiro vs. Morpholine in Linezolid

Replacement of the morpholine moiety in linezolid with 2-oxa-6-azaspiro[3.3]heptane (a structural analog of the target compound where the 6-oxo is replaced by an oxygen in the spiro ring) resulted in improved chemical stability, lower lipophilicity, higher solubility, and enhanced metabolic robustness [1]. This substitution addressed the known metabolism-related liabilities of morpholine-containing antibacterials [2].

Metabolic stability
Class-level inference
Improved chemical stability
Lower lipophilicity
Higher solubility
Enhanced metabolic robustness
Azaspiro scaffold may mitigate morpholine ADME liabilities
Based on 2-oxa-6-azaspiro[3.3]heptane linezolid analogs
Antibacterial Metabolic Stability Drug Metabolism

Applications: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate


Lead Optimization: Piperidine Replacement for 3D Character

Medicinal chemists optimizing lead compounds containing piperidine rings should evaluate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a replacement scaffold. The compound's Fsp³ of 0.818 substantially exceeds that of typical piperidines (~0.60) [4], potentially improving target selectivity and reducing off-target promiscuity. The azetidine nitrogen and cyclobutane ketone provide two distinct functionalization handles for further derivatization .

Antibacterial Discovery: Morpholine Replacement with Azaspiro

For antibacterial programs targeting Gram-positive and Gram-negative pathogens, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides access to azaspiro[3.3]heptane-containing analogs. Studies on linezolid derivatives demonstrated that replacing the morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane improved chemical stability, lowered lipophilicity, and enhanced metabolic robustness [4]. The target compound enables parallel SAR exploration of 6-oxo-substituted variants in similar antibacterial scaffolds.

CNS Drug Discovery: High Fsp³ Spirocycles

Libraries of azetidine-based spirocyclic scaffolds, including tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been synthesized and profiled for the development of CNS-focused lead-like compounds [4]. The compound's Fsp³ of 0.818 and compact molecular weight (211.26 g/mol) align with favorable CNS drug properties, including potential for improved solubility and reduced metabolic clearance .

Chemical Biology Probes: Bifunctional Selective Derivatization

The presence of both Boc-protected azetidine nitrogen and cyclobutane ketone enables sequential, selective derivatization on either ring [4]. This bifunctional nature makes tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate particularly valuable for constructing focused libraries where orthogonal functionalization is required. The compound's room-temperature storage stability also makes it practical for long-term compound management in chemical biology probe campaigns.

Application
Selection Property
Validation Focus
Lead optimization: piperidine replacement
High-Fsp³ spirocyclic scaffold with orthogonal handles
Target selectivity and off-target promiscuity in lead series
Antibacterial discovery: morpholine alternative
Azaspiro ADME and stability profile
Chemical stability, lipophilicity, and metabolic robustness in antibacterial assays
CNS drug discovery: high-Fsp³ spirocycles
Compact, high-3D framework with favorable lead-like properties
Solubility, metabolic clearance, and CNS permeability in focused libraries
Chemical biology probes: bifunctional derivatization
Orthogonal Boc-azetidine and cyclobutanone reactivity
Sequential derivatization efficiency and room-temperature storage stability

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